

# Comprehensive Technical Guide: N-(4-Methoxyphenyl)ethanethioamide

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

**Compound Name:** N-(4-methoxyphenyl)ethanethioamide

**CAS No.:** 5310-18-9

**Cat. No.:** B1305244

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## Executive Summary

**N-(4-Methoxyphenyl)ethanethioamide** (CAS: 5310-18-9), also known as p-methoxythioacetanilide, is a pivotal organosulfur compound serving as a high-value intermediate in heterocyclic synthesis and medicinal chemistry.[1] Distinguished by its thioamide functional group ( $-\text{C}(=\text{S})\text{NH}-$ ), it exhibits unique reactivity patterns unavailable to its amide analog, p-acetanilide.

This guide provides a rigorous technical review of its synthesis, reactivity, and biological applications. The compound's primary utility lies in the Jacobson cyclization, where it functions as a precursor to 6-methoxy-2-methylbenzothiazole, a scaffold widely used in antitumor and antimicrobial drug discovery. Furthermore, its soft sulfur donor atom makes it a versatile ligand in coordination chemistry, capable of stabilizing transition metals in low oxidation states.

## Part 1: Chemical Identity & Physicochemical Profile

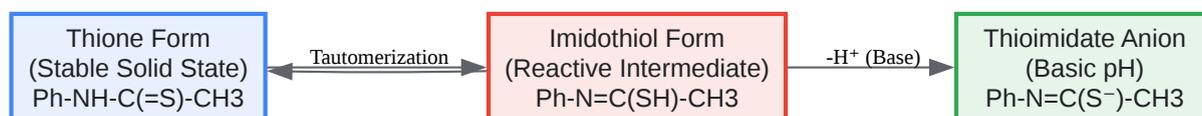
The substitution of the carbonyl oxygen with sulfur imparts significant lipophilicity and alters the hydrogen-bonding landscape of the molecule. The compound exists in a tautomeric equilibrium between the stable thione form and the transient imidothiol form, the latter being the reactive species in alkylation and coordination reactions.

**Table 1: Physicochemical Specifications**

Property	Specification
IUPAC Name	N-(4-Methoxyphenyl)ethanethioamide
Common Names	p-Methoxythioacetanilide; 4'-Methoxythioacetanilide
CAS Registry Number	5310-18-9
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NOS
Molecular Weight	181.26 g/mol
Appearance	Yellow crystalline solid (Amides are typically colorless; the color arises from the $n \rightarrow \pi^*$ transition of the C=S bond)
Melting Point	114–116 °C
Solubility	Soluble in ethanol, DMSO, chloroform; sparingly soluble in water.[2][3]
pKa (Thioamide NH)	~12.5 (More acidic than corresponding amide due to polarizability of sulfur)

## Structural Tautomerism

The reactivity of **N-(4-methoxyphenyl)ethanethioamide** is governed by the thione-thiol tautomerism. While the thione form dominates in the solid state and neutral solution, the imidothiol form (S-H) becomes accessible under basic conditions, facilitating S-alkylation and metal coordination.



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Figure 1: Tautomeric equilibrium of **N-(4-methoxyphenyl)ethanethioamide**. The imidothiol form drives S-alkylation and metal binding.

## Part 2: Synthetic Methodologies

The synthesis of **N-(4-methoxyphenyl)ethanethioamide** is most efficiently achieved via the thionation of p-acetanisidide. While Phosphorus Pentasulfide ( $P_4S_{10}$ ) was historically used, Lawesson's Reagent (LR) is currently the gold standard due to milder conditions, higher yields, and simplified workup.

### Protocol A: Thionation via Lawesson's Reagent (Recommended)

This method avoids the harsh conditions and heterogeneous nature of  $P_4S_{10}$  reactions.

- Reagents:
  - Substrate: p-Acetanisidide (1.0 eq)
  - Reagent: Lawesson's Reagent (0.5–0.6 eq)
  - Solvent: Anhydrous Toluene or Xylene
- Procedure:
  - Dissolve p-acetanisidide in anhydrous toluene under an inert atmosphere ( $N_2$  or Ar).
  - Add Lawesson's Reagent.<sup>[4]</sup> The stoichiometry is 0.5 eq because LR can thionate two amide functions.
  - Reflux the mixture at 110°C for 2–4 hours. Monitor by TLC (the thioamide is less polar and moves faster than the amide).
  - Workup: Cool to room temperature. The byproduct (polymeric phenylphosphonothioic anhydride) often precipitates. Filter off the solid.<sup>[5][6]</sup>
  - Concentrate the filtrate under reduced pressure.<sup>[6]</sup>

- Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane/Ethyl Acetate) to yield yellow crystals.
- Yield: Typically 85–95%.

## Protocol B: Thionation via P<sub>4</sub>S<sub>10</sub> (Classic)

Useful for large-scale industrial batches where reagent cost is a primary constraint.

- Procedure:
  - Mix p-acetanisidide (1.0 eq) with P<sub>4</sub>S<sub>10</sub> (0.2–0.3 eq) in dry pyridine or dioxane.
  - Reflux for 6–8 hours.
  - Workup: Pour the reaction mixture into ice water to hydrolyze excess phosphorus reagent.
  - Extract with dichloromethane (DCM). Wash organic layer with NaHCO<sub>3</sub> to remove phosphoric acid derivatives.
  - Dry over MgSO<sub>4</sub> and recrystallize.
- Note: Pyridine is difficult to remove completely; this method often requires more rigorous purification than Method A.

## Part 3: Reactivity & Synthetic Utility

The electron-rich aromatic ring coupled with the thioamide group makes this molecule a "privileged structure" for synthesizing benzothiazoles via the Jacobson Cyclization.

### The Jacobson Cyclization: Synthesis of Benzothiazoles

This is the most critical application of **N-(4-methoxyphenyl)ethanethioamide**. Under oxidative conditions, the thioamide undergoes intramolecular radical cyclization to form 6-methoxy-2-methylbenzothiazole.

- Mechanism:

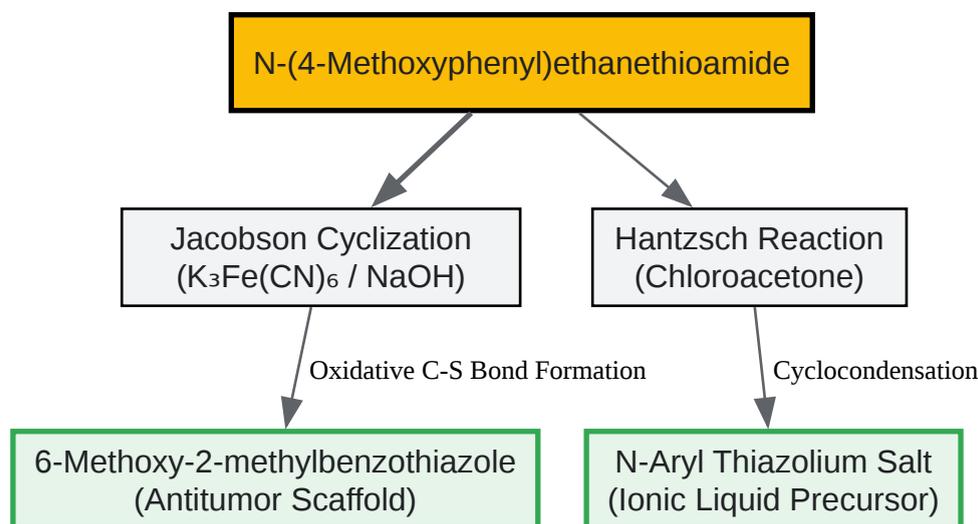
- Oxidation: Treatment with potassium ferricyanide ( $K_3Fe(CN)_6$ ) or bromine generates a radical cation on the sulfur atom.
- Cyclization: The electrophilic sulfur radical attacks the ortho-position of the electron-rich methoxyphenyl ring.
- Aromatization: Loss of a proton restores aromaticity, yielding the benzothiazole core.

#### Experimental Protocol (Jacobson Cyclization):

- Dissolve **N-(4-methoxyphenyl)ethanethioamide** (10 mmol) in 10% aqueous NaOH (20 mL).
- Cool to 0–5°C.
- Slowly add a solution of  $K_3Fe(CN)_6$  (40 mmol) in water, maintaining the temperature below 5°C.
- Stir for 1–2 hours. A precipitate forms.<sup>[7]</sup>
- Filter the solid, wash with water, and recrystallize from ethanol to obtain 6-methoxy-2-methylbenzothiazole.

## Hantzsch Thiazole Synthesis

Reaction with  $\alpha$ -haloketones (e.g., chloroacetone) typically yields thiazolium salts or, upon basification, thiazoline derivatives. Unlike primary thioamides ( $R-CS-NH_2$ ), the N-aryl substitution prevents the formation of simple thiazoles without losing the aryl group or forming a charged species.



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Figure 2: Primary synthetic pathways transforming **N-(4-methoxyphenyl)ethanethioamide** into bioactive heterocycles.

## Part 4: Biological & Pharmacological Profile[2]

While the amide analog (p-acetanisidide) was historically used as an analgesic (Methacetin), the thioamide variant introduces distinct biological properties due to the sulfur atom's ability to chelate metal centers in metalloenzymes.

### Antimicrobial Potential

Thioamides are isosteric with amides but possess enhanced lipophilicity, allowing better penetration through bacterial cell walls.

- Mechanism: Similar to thioacetazone (an antitubercular drug), **N-(4-methoxyphenyl)ethanethioamide** can inhibit mycolic acid synthesis or interfere with copper-dependent enzymes in bacteria.
- Spectrum: Research on related N-aryl thioamides indicates activity against Gram-positive bacteria (*S. aureus*) and certain fungal strains (*C. albicans*).

### Coordination Chemistry (Metal-Based Drugs)

The compound acts as a monodentate ligand coordinating through the Sulfur atom (thione-S).

- Complexes: It forms stable complexes with Cu(II), Ni(II), and Co(II).
- Bioactivity: Transition metal complexes of thioamides often show cytotoxicity against cancer cell lines by inducing oxidative stress (ROS generation) or DNA intercalation. The soft sulfur donor stabilizes Cu(I) species, which can be relevant in disrupting cellular copper homeostasis.

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- To cite this document: BenchChem. [Comprehensive Technical Guide: N-(4-Methoxyphenyl)ethanethioamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1305244#literature-review-of-n-4-methoxyphenyl-ethanethioamide-research\]](https://www.benchchem.com/product/b1305244#literature-review-of-n-4-methoxyphenyl-ethanethioamide-research)

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